molecular formula C18H23N3O3S B2834260 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2379983-94-3

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine

Cat. No. B2834260
CAS RN: 2379983-94-3
M. Wt: 361.46
InChI Key: ZYOHKKVXCBQOHS-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, it has been reported to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, such as learning and memory, and has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to modulate neurotransmitter release and to reduce neuronal excitability.

Advantages and Limitations for Lab Experiments

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine. One area of research is the development of more efficient synthesis methods that can yield the desired product in higher yields. Another area of research is the study of the compound's potential therapeutic applications in various neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects. Finally, the development of more effective delivery systems for this compound may also be an area of future research.
Conclusion:
In conclusion, 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there are still many questions to be answered, the study of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine holds great promise for the development of new treatments for various neurological disorders.

Synthesis Methods

The synthesis of 2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has been achieved using various methods. One such method involves the reaction of 3,4-dimethylphenylsulfonyl chloride with piperidine, followed by the reaction of the resultant product with 5-methylpyrimidine-2,4-diamine. Another method involves the reaction of 5-methylpyrimidine-2,4-diamine with 1-(piperidin-4-ylsulfonyl)-3,4-dimethylbenzene. Both of these methods have been reported to yield the desired product in good yields.

Scientific Research Applications

2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13-11-19-18(20-12-13)24-16-6-8-21(9-7-16)25(22,23)17-5-4-14(2)15(3)10-17/h4-5,10-12,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOHKKVXCBQOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine

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